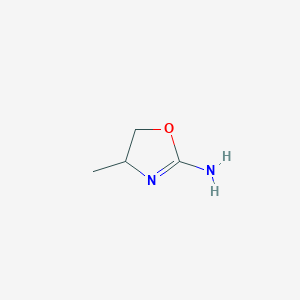

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine

CAS No.: 68210-17-3

Cat. No.: VC7212349

Molecular Formula: C4H8N2O

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68210-17-3 |

|---|---|

| Molecular Formula | C4H8N2O |

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | 4-methyl-4,5-dihydro-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6) |

| Standard InChI Key | PIXPFRMNXPKTFS-UHFFFAOYSA-N |

| SMILES | CC1COC(=N1)N |

| Canonical SMILES | CC1COC(=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-methyl-4,5-dihydro-1,3-oxazol-2-amine, defines its structure:

-

A five-membered ring with oxygen at position 1 and nitrogen at position 3.

-

Single bonds between carbons 4 and 5 (dihydro configuration), introducing partial saturation.

-

A methyl group (-CH₃) at position 4 and an amine (-NH₂) at position 2.

The molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol.

Physical Properties

While experimental data for the target compound is sparse, estimates based on structurally related compounds suggest:

| Property | Value (Estimated) | Source Analog |

|---|---|---|

| Density | 1.1–1.3 g/cm³ | |

| Boiling Point | 195–210°C | |

| Melting Point | Not reported | — |

| Flash Point | 75–85°C | |

| Solubility | Moderate in polar solvents |

The dihydro configuration reduces ring strain compared to fully unsaturated oxazoles, potentially enhancing stability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The iodocyclization of O-alkenyl imidates, as described by , provides a viable route to dihydro-oxazoles. For 4-methyl-4,5-dihydro-1,3-oxazol-2-amine, a plausible synthesis involves:

-

Imidate Formation: Reacting a methyl-substituted allylic alcohol with an imidating agent (e.g., trichloroacetonitrile) to form an O-alkenyl imidate.

-

Iodocyclization: Treating the imidate with iodine to induce cyclization, forming the dihydro-oxazole ring.

-

Amine Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination.

This method yields diastereoisomers that can be separated chromatographically .

Reaction Mechanisms

The dihydro-oxazole ring exhibits reactivity typical of secondary amines and ethers:

-

Nucleophilic Substitution: The amine group participates in alkylation or acylation reactions.

-

Ring-Opening Reactions: Acidic conditions can hydrolyze the ring to form β-amino alcohols.

-

Oxidation: The saturated C4-C5 bond may oxidize to regenerate an aromatic oxazole under strong oxidizing conditions .

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Boiling Point (°C) |

|---|---|---|

| 4-Methyl-1,3-oxazol-2-amine | Fully unsaturated oxazole ring | 203.2 |

| 5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | Bulky aryl substituent | 310.4 |

The dihydro configuration in the target compound lowers conjugation, reducing electronic delocalization compared to aromatic oxazoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume